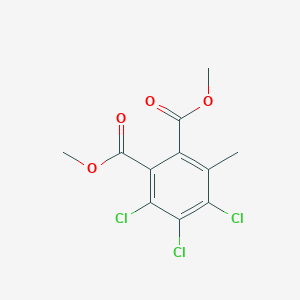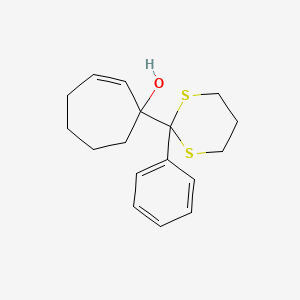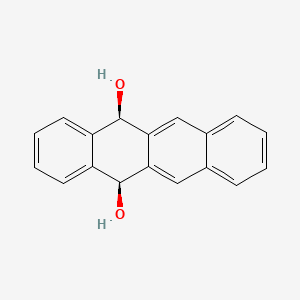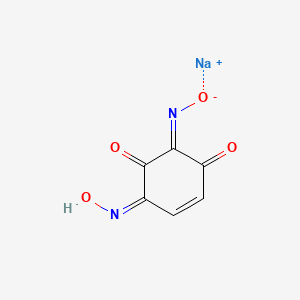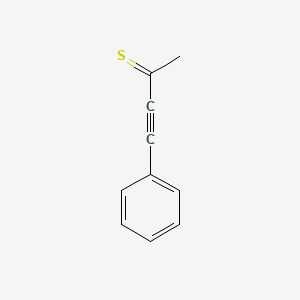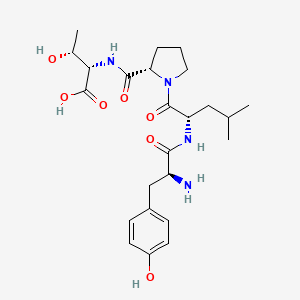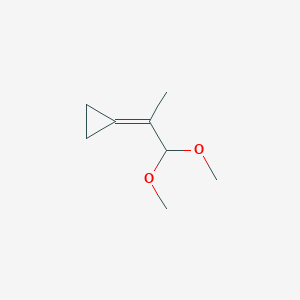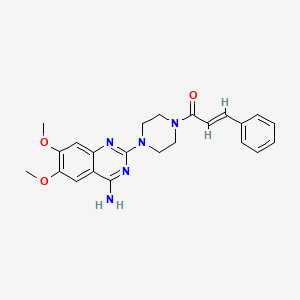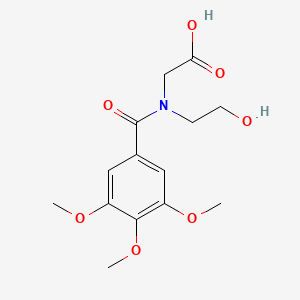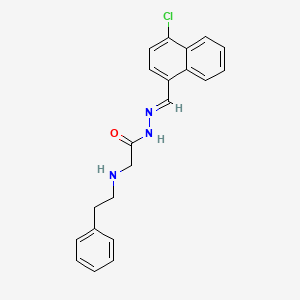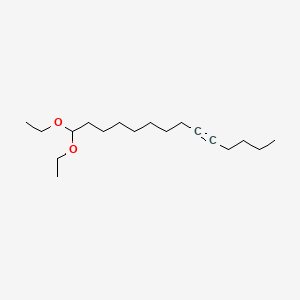
5-Tetradecyne, 14,14-diethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tetradecyne, 14,14-diethoxy-: is a chemical compound with the molecular formula C18H34O2 It is a derivative of tetradecyne, characterized by the presence of two ethoxy groups at the 14th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecyne, 14,14-diethoxy- typically involves the following steps:
Starting Material: The synthesis begins with tetradecyne, a 14-carbon alkyne.
Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Tetradecyne, 14,14-diethoxy- may involve large-scale ethoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Tetradecyne, 14,14-diethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in the formation of new compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
5-Tetradecyne, 14,14-diethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Tetradecyne, 14,14-diethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Tetradecyne: A simpler alkyne with no ethoxy groups.
5-Tetradecyne: The parent compound without the ethoxy substitutions.
14,14-Diethoxy-5-hexadecene: A similar compound with a longer carbon chain.
Uniqueness
5-Tetradecyne, 14,14-diethoxy- is unique due to the presence of ethoxy groups at the 14th carbon position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
71393-98-1 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
14,14-diethoxytetradec-5-yne |
InChI |
InChI=1S/C18H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-8,11-17H2,1-3H3 |
InChI Key |
MTYYGJUTUGANQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


